molecular formula C7H5BrF2 B2790182 3-bromo-4-fluorobenzyl fluoride CAS No. 1783551-07-4

3-bromo-4-fluorobenzyl fluoride

Cat. No.: B2790182
CAS No.: 1783551-07-4
M. Wt: 207.018
InChI Key: ALKBDFDTKMSATO-UHFFFAOYSA-N
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Description

3-bromo-4-fluorobenzyl fluoride is an organic compound with the molecular formula C7H5BrF2. It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and a fluoromethyl group. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-fluorobenzyl fluoride typically involves the bromination and fluorination of benzene derivatives. One common method is the electrophilic aromatic substitution reaction, where benzene is first brominated using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The fluorination step can be achieved using fluorinating agents like hydrogen fluoride or other fluorine-containing compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are optimized to maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-fluorobenzyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Mechanism of Action

The mechanism of action of 3-bromo-4-fluorobenzyl fluoride in chemical reactions typically involves electrophilic aromatic substitution. In this process, the electrophile forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then loses a proton to yield the substituted benzene product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-4-fluorobenzyl fluoride is unique due to the presence of both bromine and fluorine atoms along with a fluoromethyl group on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it valuable in various synthetic applications .

Properties

IUPAC Name

2-bromo-1-fluoro-4-(fluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2/c8-6-3-5(4-9)1-2-7(6)10/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKBDFDTKMSATO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CF)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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